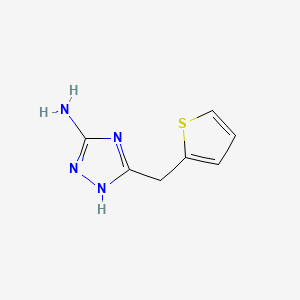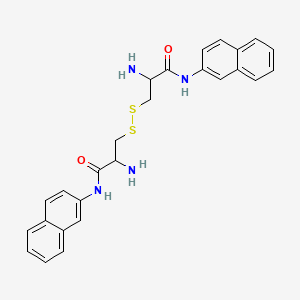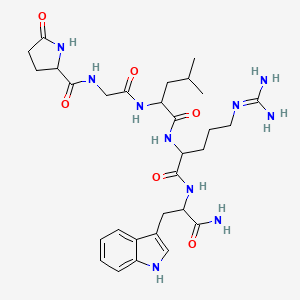
Benzene, 1-methyl-2-nonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of benzene, where a methyl group and a nonyl group are attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
METHYLNONYLBENZENE can be synthesized through the alkylation of benzene with nonyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of METHYLNONYLBENZENE often involves the use of Friedel-Crafts alkylation. This method is favored due to its efficiency in producing high yields of the desired product. The reaction is carried out in large reactors where benzene and nonyl chloride are mixed with a catalytic amount of aluminum chloride .
Analyse Chemischer Reaktionen
Types of Reactions
METHYLNONYLBENZENE undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation can reduce the aromatic ring to a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Nonanoic acid and methylbenzoic acid.
Reduction: 1-methyl-2-nonylcyclohexane.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
METHYLNONYLBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of METHYLNONYLBENZENE involves its interaction with various molecular targets. In biological systems, it can integrate into cell membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl and nonyl groups, which can activate the benzene ring towards electrophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylbenzene: Similar in structure but with an ethyl group instead of a nonyl group.
Propylbenzene: Contains a propyl group attached to the benzene ring.
Butylbenzene: Features a butyl group on the benzene ring.
Uniqueness
METHYLNONYLBENZENE is unique due to its longer alkyl chain (nonyl group), which imparts distinct physical and chemical properties compared to shorter alkylbenzene derivatives. This longer chain can influence its solubility, boiling point, and reactivity in various chemical processes .
Eigenschaften
CAS-Nummer |
53657-85-5 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
1-methyl-2-nonylbenzene |
InChI |
InChI=1S/C16H26/c1-3-4-5-6-7-8-9-13-16-14-11-10-12-15(16)2/h10-12,14H,3-9,13H2,1-2H3 |
InChI-Schlüssel |
LLJSRZIVUVDGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B12109782.png)



![8-Azabicyclo[3.2.1]octane-1,3,4-triol](/img/structure/B12109790.png)
![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)


![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)

![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
